Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group, a hydroxymethyl group, and an ethyl ester group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroacetaldehyde with ethyl glycinate in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-5-nitro-1H-imidazole.
Reduction: Formation of Ethyl [2-(hydroxymethyl)-5-amino-1H-imidazol-1-yl]acetate.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial effects. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The ethyl ester group can be hydrolyzed to release the active imidazole derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the ethyl ester group provides a means for controlled release of the active imidazole derivative .
Properties
CAS No. |
89128-06-3 |
---|---|
Molecular Formula |
C8H11N3O5 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
ethyl 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]acetate |
InChI |
InChI=1S/C8H11N3O5/c1-2-16-8(13)4-10-6(5-12)9-3-7(10)11(14)15/h3,12H,2,4-5H2,1H3 |
InChI Key |
MCKNRYOBKKBJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CN=C1CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.